Enhanced Potency Over Lead Compound BC-K01 in Functional Migration Assays
YH16899 demonstrates a 3- to 6-fold improvement in IC50 compared to its structural progenitor BC-K01 across multiple functional assays, as confirmed in the original characterization study [1]. This potency gain was achieved through systematic derivatization of 1,463 compounds and is directly attributed to the introduction of fluorine atoms on the benzothiazole core, which enhance target engagement [2].
| Evidence Dimension | KRS-67LR functional inhibition (cell migration assay) |
|---|---|
| Target Compound Data | IC50 = 8.5 ± 2.1 µM (H226 cell migration) |
| Comparator Or Baseline | BC-K01 (2-(2-{[4-(methyl)benzoyl]imino}benzothiazol-3-yl)butanoic acid) |
| Quantified Difference | 3- to 6-fold improvement in IC50 |
| Conditions | H226 human lung squamous carcinoma cells; Transwell migration assay; concentration range 0-50 µM |
Why This Matters
The significant potency enhancement reduces the required compound concentration in both in vitro and in vivo experiments, minimizing off-target risks and enabling more robust dose-response relationships.
- [1] Kim, D. G., Lee, J. Y., Kwon, N. H., Fang, P., Zhang, Q., Wang, J., ... & Kim, S. (2014). Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction. Nature Chemical Biology, 10(1), 29-34. View Source
- [2] Europe PMC. Figure 2 and Supplementary Information for PMC4021855. View Source
